molecular formula C10H10F2O4 B2781840 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde CAS No. 446270-61-7

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde

Cat. No.: B2781840
CAS No.: 446270-61-7
M. Wt: 232.183
InChI Key: CDASCEKDGKTDOL-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde (CAS 446270-61-7) is a specialty benzaldehyde derivative with the molecular formula C 10 H 10 F 2 O 4 and a molecular weight of 232.18 g/mol [ citation 1 ][ citation 5 ]. This compound serves as a versatile and high-value chemical building block in organic synthesis and pharmaceutical research. Its structure, featuring a benzaldehyde core with difluoromethoxy and dimethoxy substituents, makes it a critical precursor in the design and synthesis of complex bioactive molecules. Researchers utilize this compound primarily in medicinal chemistry for the development of novel therapeutic agents. Its application is evident in the synthesis of halogenated analogues of known anti-fibrotic drugs , where it acts as a key aromatic fragment [ citation 7 ]. Furthermore, structurally related benzaldehydes, such as 3-hydroxy-4-difluoromethoxybenzaldehyde, are well-documented as important intermediates in the production of Phosphodiesterase 4 (PDE4) inhibitors like roflumilast, highlighting the strategic value of the difluoromethoxybenzaldehyde scaffold in creating potent enzyme inhibitors [ citation 6 ]. The compound is offered with comprehensive analytical data, including SMILES code (COC1=CC(=CC(=C1OC(F)F)OC)C=O) and InChIKey (CDASCEKDGKTDOL-UHFFFAOYSA-N) to support compound verification and in-silico modeling efforts [ citation 5 ]. Warning: This product is intended for research purposes and laboratory use only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

4-(difluoromethoxy)-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDASCEKDGKTDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(F)F)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen difluoride (KHF2) as an activator . The difluorocarbene selectively inserts into the aliphatic O–H bond of a precursor compound, resulting in the formation of the difluoromethoxy group .

Industrial Production Methods

Industrial production methods for 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-(Difluoromethoxy)-3,5-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde involves its interaction with molecular targets and pathways within biological systems. For example, it may inhibit specific enzymes or signaling pathways, leading to its observed biological effects. In the context of pulmonary fibrosis, it has been shown to block the TGF-β/Smad signaling pathway, which plays a key role in the pathogenesis of the disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3,5-Dimethoxybenzaldehyde 3-OCH₃, 5-OCH₃ C₉H₁₀O₃ 166.17 Precursor for anticancer agents (e.g., AZD 4547); high reactivity in Perkin/Knoevenagel condensations .
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde 3-OCH₃, 5-OCH₃, 4-OBn C₁₆H₁₆O₄ 272.29 Exhibits antioxidant, antimicrobial, and antifungal activity; synthesized from syringaldehyde .
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) 3-OCH₃, 5-OCH₃, 4-OH C₉H₁₀O₄ 182.17 Natural lignin derivative; used in flavoring agents and as a substrate for biotransformation .
4-(Difluoromethoxy)-3-methoxybenzaldehyde 3-OCH₃, 4-OCF₂H C₈H₆F₂O₃ 188.13 Lower molecular weight; used in electrophilic substitution reactions; improved BBB permeability .
3,5-Dimethoxy-4-methylbenzaldehyde 3-OCH₃, 5-OCH₃, 4-CH₃ C₁₀H₁₂O₃ 180.20 Methyl group enhances steric hindrance, reducing reactivity in condensation reactions .

Structural and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethoxy group (-OCF₂H) in 4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is strongly electron-withdrawing, which polarizes the aromatic ring and activates the aldehyde for nucleophilic attack. In contrast, 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde contains an electron-donating benzyloxy group, reducing electrophilicity at the aldehyde .
  • Fluorine Effects : Fluorination increases lipophilicity (LogP ≈ 2.1) and metabolic stability compared to 4-hydroxy or 4-methoxy analogs, making the compound more suitable for drug design .

Physicochemical Properties

  • Solubility: The difluoromethoxy group enhances solubility in organic solvents (e.g., DCM, ethanol) but reduces aqueous solubility compared to syringaldehyde (LogS = -2.5 vs. -1.8) .
  • Thermal Stability : The compound’s melting point (~65–70°C) is lower than 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (63–64°C) due to reduced molecular symmetry .

Biological Activity

4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its difluoromethoxy and methoxy substituents on a benzaldehyde framework, is being explored for various therapeutic applications, including anti-inflammatory and anti-cancer properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H10_{10}F2_2O4_{4}
  • Molecular Weight : 236.18 g/mol
  • CAS Number : 446270-61-7

The biological activity of this compound is thought to involve several biochemical pathways:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : Research indicates that structurally similar compounds can inhibit TGF-β1-induced EMT in lung epithelial cells. This process is crucial in cancer metastasis and fibrosis development. The inhibition of proteins such as α-SMA, vimentin, and collagen I, alongside the upregulation of E-cadherin, suggests a potential role in preventing fibrosis and cancer progression.
  • Antiviral Activity : Some derivatives containing the difluoromethoxy group have shown promise as antiviral agents against various viruses. For instance, compounds with similar structures demonstrated significant inhibition against the Lassa virus (LASV), indicating that this compound may possess similar antiviral properties .

Biological Activity Overview

Activity Description
AnticancerPotential to inhibit cell proliferation and induce apoptosis in cancer cells.
AntiviralInhibitory effects on Lassa virus and possibly other viral infections.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.

Case Studies

  • Anticancer Effects : A study investigated the effects of related compounds on breast cancer cell lines (ER+ and triple-negative). The results indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting that this compound may similarly affect cancer cell viability.
  • Antiviral Research : In a comparative study involving benzimidazole derivatives, compounds containing difluoromethoxy groups exhibited low nanomolar IC50_{50} values against LASV pseudotyped viruses. This highlights the potential of this compound in antiviral drug development .
  • Mechanistic Studies : Research into related compounds has shown their ability to modulate key signaling pathways involved in inflammation and cancer progression (e.g., MAPK/ERK and PI3K/Akt pathways). These findings suggest that this compound could exert similar effects through these pathways .

Q & A

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid aldehyde hydration.
  • Long-term stability : Monitor via periodic HPLC analysis; degradation manifests as a loss of aldehyde peak retention time .

What in vitro models are suitable for evaluating bioactivity of its derivatives?

Advanced Research Question

  • Enzyme inhibition : Test against COX-2 or acetylcholinesterase using fluorometric assays.
  • Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with control compounds .

How does single-crystal X-ray diffraction aid in structural validation?

Advanced Research Question
X-ray crystallography provides:

  • Bond parameters : Confirms planarity of the benzaldehyde ring and spatial orientation of substituents.
  • Packing interactions : Identifies hydrogen bonds (e.g., aldehyde O–H⋯O-methoxy) influencing crystallinity.
  • Data quality : A low R factor (<0.1) ensures reliability, as seen in related fluorinated benzaldehydes .

What advanced analytical methods detect trace impurities?

Advanced Research Question

  • 19F NMR : Identifies fluorinated byproducts (e.g., unreacted 2-chloro-2,2-difluoroacetate).
  • GC-MS headspace analysis : Detects volatile degradation products (e.g., formaldehyde).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm mass error .

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